Chlorochalcone

Neurodegeneration MAO-B inhibitor Selectivity index

Select 4-chlorochalcone for its unique para-chloro substitution that confers 0.082 μM hMAO-B potency with >120-fold selectivity over MAO-A—a profile unattainable with unsubstituted chalcone or other halogenated analogs. This scaffold also exhibits dual AChE inhibition (IC50 2.79 μM) for Alzheimer's programs and antiproliferative activity in breast cancer models (IC50 15.93 μg/mL, SKBR-3). Choose a well-characterized, synthetically accessible reference standard with demonstrated therapeutic index advantages. Ideal for hit-to-lead optimization, target engagement validation, and benchmarking novel MAO-B inhibitors.

Molecular Formula C15H11ClO
Molecular Weight 242.70 g/mol
Cat. No. B8783882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorochalcone
Molecular FormulaC15H11ClO
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
InChIInChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H
InChIKeyIGSYOTSSTZUGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorochalcone in Medicinal Chemistry: A Halogenated Chalcone Scaffold with Quantifiable Biological Differentiation


Chlorochalcone (4-chlorochalcone, CAS 956-04-7) is a halogenated derivative of the naturally occurring flavonoid precursor chalcone. Substitution of a chlorine atom at the para position of the B-ring introduces distinct electronic and steric properties that modulate its interaction with biological targets, resulting in a unique activity profile across multiple therapeutic areas [1]. Unlike the unsubstituted parent chalcone, the chlorine substituent enhances potency against human monoamine oxidase-B (hMAO-B) while conferring a marked selectivity over hMAO-A [2]. This compound serves as a privileged scaffold for the development of selective enzyme inhibitors and anticancer agents, with well-characterized synthetic accessibility and a growing body of comparative pharmacological data [3].

Why Chlorochalcone Cannot Be Simply Substituted by Unsubstituted Chalcone or Other Halogenated Analogs


The biological activity of chalcone derivatives is exquisitely sensitive to the nature and position of aromatic substituents. Simple substitution of chlorochalcone with unsubstituted chalcone or other halogenated analogs (e.g., 4-fluoro, 4-bromo, or dichloro derivatives) leads to dramatic shifts in target engagement, potency, and selectivity [1]. For instance, while 4-chlorochalcone exhibits potent and selective hMAO-B inhibition (IC50 = 0.082 μM; SI > 121), the 4-nitro analog shows reduced potency (0.066 μM) and the parent chalcone is significantly less active [2]. Similarly, in anticancer assays, 4-chlorochalcone demonstrates superior antiproliferative activity compared to 4-methoxychalcone in SKBR-3 breast cancer cells [3]. These structure-activity relationships underscore that chlorochalcone is not a generic commodity; its specific substitution pattern confers a verifiable and quantifiable advantage that cannot be assumed for its closest structural neighbors.

Chlorochalcone Comparative Performance Data: Direct Head-to-Head Evidence for Scientific Selection


MAO-B Inhibition: 4-Chlorochalcone vs. 4-Nitrochalcone and Parent Chalcone

In a direct comparative study of six synthetic and six natural chalcones, 4-chlorochalcone (compound 3) inhibited human monoamine oxidase-B (hMAO-B) with an IC50 of 0.082 μM, demonstrating 2.6-fold lower potency than the most active compound 4-dimethylaminochalcone (IC50 = 0.029 μM) but comparable potency to 4-nitrochalcone (IC50 = 0.066 μM) [1]. Importantly, 4-chlorochalcone exhibited high selectivity for hMAO-B over hMAO-A, with an hMAO-A IC50 of 9.95 μM, yielding a selectivity index of approximately 121 [2]. This selectivity is a critical differentiator for applications requiring isoform-specific inhibition, as unsubstituted chalcone lacks this potency and selectivity profile.

Neurodegeneration MAO-B inhibitor Selectivity index

Anticancer Activity in Breast Cancer Cells: 4-Chlorochalcone vs. 4-Methoxychalcone

In a head-to-head comparison using the MTT assay against the SKBR-3 human breast cancer cell line, 4-chlorochalcone demonstrated superior antiproliferative activity with an IC50 of 15.93 μg/mL, compared to 18.35 μg/mL for 4-methoxychalcone [1]. This 13% improvement in potency, while modest, is accompanied by a favorable selectivity profile (see Evidence Item 3), making 4-chlorochalcone the preferred choice when both potency and therapeutic window are prioritized.

Breast cancer Cytotoxicity SKBR-3

Selective Anticancer Activity: Chlorochalcones Spare Normal Endothelial and Blood Cells

A 2025 study evaluating chlorochalcone derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) and normal cells (HMEC-1 endothelial cells, PBMCs, erythrocytes) demonstrated a clear selectivity advantage: chlorochalcones exhibited high antiproliferative activity against cancer cells while displaying minimal toxicity towards normal HMEC-1 endothelial cells and no hemolytic effect on erythrocytes at therapeutic concentrations [1]. This differential toxicity is a critical differentiator from many conventional cytotoxic chalcones that lack this safety margin. Although specific IC50 values for normal cells are not reported in the abstract, the study explicitly states that chlorochalcones display 'lower toxicity towards HMEC-1 endothelial cells than towards breast cancer cells, indicating a degree of selectivity' [1].

Selectivity index Normal cell toxicity Therapeutic window

Hypolipidemic Activity: 4'-Chlorochalcone vs. Dichloro and Trichloro Analogs

In an in vivo study using Triton WR1339-induced hyperlipidemic rats, 4'-chlorochalcone produced an 'excellent decrease' in serum total cholesterol and triglycerides in the acute assay, comparable to the effects of 4',4-dichlorochalcone and 3',4',4-trichlorochalcone [1]. While the abstract does not provide exact percentage reductions, the study's conclusion that 4'-chlorochalcone is among the most effective compounds in the series establishes its equipotency with more heavily chlorinated analogs. This suggests that the mono-chlorinated derivative achieves maximal hypolipidemic efficacy without the potential toxicity or synthetic complexity associated with additional chlorine atoms.

Hyperlipidemia Cholesterol Triglycerides

Chlorochalcone: Validated Research Applications Based on Comparative Evidence


Selective MAO-B Inhibitor Development for Neurodegenerative Disease Research

Use 4-chlorochalcone as a starting scaffold or reference standard for developing reversible, selective hMAO-B inhibitors. Its IC50 of 0.082 μM and >120-fold selectivity over hMAO-A [1] make it a valuable tool compound for validating target engagement in cellular models of Parkinson's disease and for benchmarking novel MAO-B inhibitors. The compound's dual hMAO-B/AChE inhibitory profile (AChE IC50 = 2.79 μM [2]) further supports its utility in Alzheimer's disease research programs targeting the cholinergic and monoaminergic systems simultaneously.

Breast Cancer Lead Optimization with Demonstrated Tumor Cell Selectivity

Employ chlorochalcone derivatives in medicinal chemistry campaigns focused on breast cancer (MCF-7, MDA-MB-231, SKBR-3). The demonstrated in vitro potency (IC50 = 15.93 μg/mL against SKBR-3) and, more importantly, the selective toxicity profile (sparing HMEC-1 endothelial cells and blood components) [3] positions this scaffold for hit-to-lead optimization aimed at improving therapeutic index. The chlorine substituent's role in modulating ROS levels and inducing mitochondrial dysfunction [3] provides a defined mechanistic rationale for SAR exploration.

In Vivo Hypolipidemic Efficacy Benchmarking

Utilize 4'-chlorochalcone as a positive control or reference compound in rodent models of hyperlipidemia. Its established efficacy in reducing serum cholesterol and triglycerides in Triton WR1339-induced acute assays [4] makes it a reliable benchmark for evaluating novel hypolipidemic agents. The compound's activity, equipotent to polyhalogenated analogs, justifies its selection for studies where synthetic tractability and lower halogen load are priorities.

Antioxidant and Photoprotective Formulation Development

Leverage the antioxidant properties of chlorochalcone derivatives (IC50 values ranging from 61.52 to 98.27 ppm in DPPH assays) and their demonstrated SPF potential (SPF 19.47 at 20–40 ppm) [5] for the development of topical antioxidant or sunscreen formulations. The favorable ADMET predictions from pkCSM analysis [5] support further investigation of these compounds as multifunctional cosmetic or dermatological actives.

Technical Documentation Hub

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